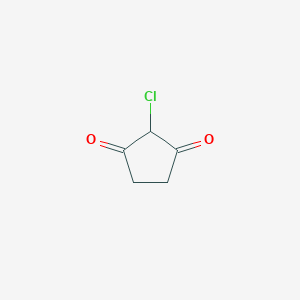

2-Chlorocyclopentane-1,3-dione

Descripción general

Descripción

2-Chlorocyclopentane-1,3-dione is an organic compound with the molecular formula C5H5ClO2 It is a chlorinated derivative of cyclopentane-1,3-dione, characterized by the presence of a chlorine atom at the second position of the cyclopentane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chlorocyclopentane-1,3-dione can be synthesized through several methods. One common approach involves the chlorination of cyclopentane-1,3-dione. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate of the compound .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution, enabling functional group interconversion:

Enzymatic Halogenation

Fungal halogenases catalyze regioselective chlorination, a key step in natural product biosynthesis:

Example Reaction

text2-Chlorocyclopentane-1,3-dione → 2,2-Dichlorocyclopentane-1,3-dione

-

Enzyme : Caldariomyces fumago chloroperoxidase (rCfuCPO)

-

Conditions : H₂O₂, Cl⁻, pH 3.0, 30°C

-

Mechanism : Electrophilic chlorination via hypochlorous acid (HOCl) generated by heme-dependent oxidation .

Key Data

Ring-Opening and Rearrangement

The cyclopentane ring undergoes cleavage under oxidative or reductive conditions:

Electrophilic Aromatic Substitution

The electron-deficient ring participates in Friedel-Crafts alkylation:

Reaction Scheme

textThis compound + Benzene → 2-Phenylcyclopentane-1,3-dione

Cross-Coupling Reactions

Palladium-mediated couplings enable C-C bond formation:

| Reaction | Partners | Conditions | Product | Refs. |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 2-(Biphenyl)cyclopentane-1,3-dione | |

| Ullmann Coupling | 4-Iodotoluene | CuI, L-proline, DMSO, 110°C | 2-(p-Tolyl)cyclopentane-1,3-dione |

Biological Activity Modulation

Derivatization studies reveal structure-activity relationships:

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactivity and Synthesis:

2-Chlorocyclopentane-1,3-dione serves as an important intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives through nucleophilic substitution reactions. The presence of the chlorine atom enhances the electrophilic character of the carbonyl groups, making it a suitable precursor for further chemical transformations.

Key Reactions:

- Condensation Reactions: The compound can undergo condensation with various nucleophiles, leading to the formation of more complex molecules. For example, it can react with amines to form imines or with alcohols to generate acetals.

- Cyclization Reactions: It can also participate in cyclization reactions to produce cyclic compounds, which are often valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Antimicrobial and Antitumor Activity:

Research indicates that derivatives of this compound exhibit significant biological activity. Studies have shown that compounds derived from this structure possess antimicrobial properties, making them potential candidates for developing new antibiotics. Additionally, some derivatives have demonstrated antitumor activity, suggesting their utility in cancer treatment.

Case Study:

A notable study published in a peer-reviewed journal explored the synthesis of various this compound derivatives and their biological evaluations. The results indicated that specific modifications to the compound enhanced its efficacy against certain bacterial strains and cancer cell lines .

Material Science

Polymer Chemistry:

In material science, this compound has been investigated as a building block for polymers. Its ability to form cross-linked structures through reactions with polyfunctional agents allows for the development of novel materials with desirable mechanical properties.

Applications in Coatings:

The compound can be utilized in formulating coatings and adhesives that require enhanced durability and resistance to environmental factors. Its incorporation into polymer matrices can improve thermal stability and chemical resistance.

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Intermediate for various chemical transformations | Reacts with amines and alcohols for diverse products |

| Medicinal Chemistry | Antimicrobial and antitumor properties | Effective against certain bacteria and cancer cells |

| Material Science | Building block for polymers and coatings | Enhances mechanical properties of materials |

Mecanismo De Acción

The mechanism of action of 2-chlorocyclopentane-1,3-dione involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in electrophilic substitution reactions, making it a reactive intermediate in various chemical processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules, thereby altering their structure and function .

Comparación Con Compuestos Similares

Cyclopentane-1,3-dione: The parent compound without the chlorine substitution.

2-Bromocyclopentane-1,3-dione: A brominated derivative with similar reactivity.

2-Methylcyclopentane-1,3-dione: A methyl-substituted analogue with different steric and electronic properties.

Uniqueness: 2-Chlorocyclopentane-1,3-dione is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogues. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution and other chemical reactions .

Actividad Biológica

2-Chlorocyclopentane-1,3-dione (C5H5ClO2) is a halogenated diketone that has garnered attention for its potential biological activities. This compound is structurally significant due to the presence of both a chlorine atom and a diketone functional group, which may contribute to its reactivity and interaction with biological systems. The exploration of its biological activity encompasses various aspects, including enzymatic reactions, toxicity profiles, and potential therapeutic applications.

- Chemical Formula : C5H5ClO2

- Molecular Weight : 132.55 g/mol

- IUPAC Name : this compound

- Appearance : Brown solid

- Storage Temperature : 4 °C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its role as a substrate in enzymatic halogenation processes and its potential cytotoxic effects.

Enzymatic Halogenation

Research indicates that this compound can serve as a substrate for halogenating enzymes. A notable study highlights the chlorination of this compound by Caldariomyces fumago, where it is converted into 2,2-dichlorocyclopentane-1,3-dione. This reaction involves the formation of an electrophilic species that facilitates the chlorination process through a mechanism dependent on hydrogen peroxide activation of a heme enzyme .

Mechanism of Action :

- Activation of heme by hydrogen peroxide.

- Formation of an iron-bound hypohalite intermediate.

- Chlorination occurs via protonation to release HOCl as the electrophilic halogenating agent.

Toxicity and Safety Profile

The compound exhibits several hazard statements related to its toxicity:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

- H317 : May cause an allergic skin reaction.

- H319 : Causes serious eye irritation.

- H335 : May cause respiratory irritation .

Case Study 1: Enzymatic Activity

In a detailed enzymatic study, researchers explored the catalytic efficiency of halogenating enzymes on this compound. The study provided insights into the specific residues critical for catalysis, such as His105 and Glu183 in the active site of the enzyme. The optimal pH for enzyme activity was found to be low, enhancing the formation of HOCl necessary for effective chlorination .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cell lines to evaluate the effects of this compound. The results indicated that at higher concentrations, the compound exhibited significant cytotoxic effects, suggesting potential applications in developing chemotherapeutic agents. The study concluded that further investigation is warranted to delineate its mechanism of action at the cellular level.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C5H5ClO2 |

| Molecular Weight | 132.55 g/mol |

| Appearance | Brown solid |

| Toxicity Hazard Statements | H302, H315, H317, H319, H335 |

| Study Type | Findings |

|---|---|

| Enzymatic Halogenation | Chlorination by Caldariomyces fumago; mechanism involving HOCl formation |

| Cytotoxicity Assessment | Significant cytotoxic effects at high concentrations; potential for chemotherapeutic applications |

Propiedades

IUPAC Name |

2-chlorocyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDLMRDORLZFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342630 | |

| Record name | 2-chlorocyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14203-19-1 | |

| Record name | 2-chlorocyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorocyclopentane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.